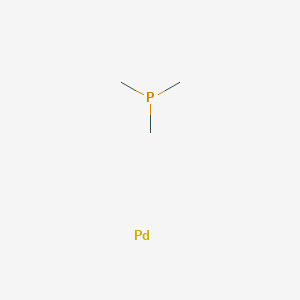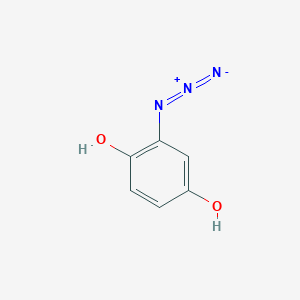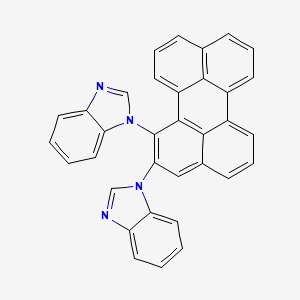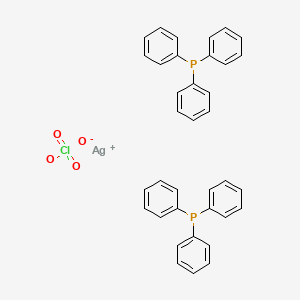![molecular formula C17H16NOPS B12554920 Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- CAS No. 184246-51-3](/img/structure/B12554920.png)
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- is a heterocyclic compound containing both sulfur and nitrogen atoms in its five-membered ring structure. This compound is notable for its diverse applications in medicinal chemistry, organic synthesis, and material science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- typically involves multi-component reactions. One common method includes the reaction of active methylene isocyanides with methyl carbodithioates in the presence of a strong base such as sodium hydride and a solvent like dimethylformamide (DMF) . This reaction yields 4,5-disubstituted thiazole derivatives efficiently.
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar multi-component reactions but on a larger scale. The use of metal-free reaction conditions with readily available ketones, aldehydes, ammonium salts, and elemental sulfur is also common . These methods are advantageous due to their cost-effectiveness and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are frequently employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole nucleus and is used as an anticancer agent.
Dasatinib: Another anticancer drug with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring, exhibiting anticancer properties.
Ixabepilone: A thiazole-containing compound used in cancer treatment.
Uniqueness
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its diphenylphosphinyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
184246-51-3 |
|---|---|
Molecular Formula |
C17H16NOPS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-(diphenylphosphorylmethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C17H16NOPS/c1-14-18-15(13-21-14)12-20(19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,13H,12H2,1H3 |
InChI Key |
RLNDTCUPCZWEQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)


![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)


![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)

![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)

